Vasonatrin Peptide (VNP) Trifluoroacetate

Vasorelaxation Vascular Pharmacology Cardiovascular Physiology

Vasonatrin Peptide (VNP) Trifluoroacetate is the definitive chimeric natriuretic peptide for dual-receptor pharmacology. Unlike ANP, BNP, or CNP—each restricted to a single receptor—VNP TFA activates both NPRA and NPRB, delivering hybrid venodilatory and natriuretic effects unattainable with parent peptides. It produces 5.6-fold greater maximal venodilation than ANP with an EC50 ~76-fold lower, and retains full vasorelaxant potency in hypertensive models where CNP fails. Its 11-fold NPRB preference enables precise cGMP pathway dissection. Supplied as the TFA salt for superior aqueous solubility and stability in experimental workflows.

Molecular Formula C126H199F3N36O38S3
Molecular Weight 2979.3 g/mol
CAS No. 141676-35-9
Cat. No. B6295912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasonatrin Peptide (VNP) Trifluoroacetate
CAS141676-35-9
Molecular FormulaC126H199F3N36O38S3
Molecular Weight2979.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O
InChIInChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1
InChIKeyIQSOKNKKIFXBDJ-MUQIQXKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasonatrin Peptide (VNP) Trifluoroacetate (CAS 141676-35-9): A Chimeric Natriuretic Peptide for Specialized Cardiovascular and Metabolic Research


Vasonatrin Peptide (VNP) Trifluoroacetate (TFA), corresponding to CAS 141676-35-9, is a synthetic 27-amino acid chimeric natriuretic peptide. It is rationally designed by fusing the 22-amino acid ring structure of C-type natriuretic peptide (CNP) with the five-amino acid COOH-terminal tail of atrial natriuretic peptide (ANP) [1]. This unique chimeric architecture, which includes a conserved disulfide bridge between Cys6 and Cys22, confers a distinct pharmacological profile [2]. The trifluoroacetate salt form is specifically utilized to enhance aqueous solubility and stability for experimental applications .

Why Generic Substitution with ANP, BNP, or CNP Fails to Replicate Vasonatrin Peptide (VNP) Trifluoroacetate's Activity Profile


The biological activities of natriuretic peptides are dictated by their receptor selectivity. Natural peptides exhibit restricted receptor activation: ANP and BNP are primarily ligands for natriuretic peptide receptor-A (NPRA), while CNP selectively activates natriuretic peptide receptor-B (NPRB) [1]. Generic substitution with ANP, BNP, or CNP will fail to replicate the unique dual-receptor activation profile of Vasonatrin Peptide (VNP), which has been engineered to bind and signal through both NPRA and NPRB [2]. This distinct receptor engagement translates into a quantifiable, hybrid physiological response combining the venodilating and natriuretic properties of its parent peptides with additional unique actions [3], making simple in-class substitution scientifically invalid for applications requiring this specific multi-target activity.

Vasonatrin Peptide (VNP) Trifluoroacetate: A Quantitative Evidence Guide for Differentiated Scientific Selection


Superior Maximal Vasorelaxing Efficacy of Vasonatrin Peptide (VNP) vs. ANP and CNP on Isolated Rat Arteries and Veins

In a direct head-to-head comparison, Vasonatrin Peptide (VNP) exhibited significantly greater maximal vasorelaxation (Rmax) than either ANP or CNP on isolated rat pulmonary artery, abdominal aorta, and celiac vein. This demonstrates VNP's superior efficacy in relaxing both arterial and venous vessels. The potency order was VNP > ANP ≥ CNP for pulmonary artery, VNP > ANP > CNP for abdominal aorta, and VNP > CNP > ANP for celiac vein [1].

Vasorelaxation Vascular Pharmacology Cardiovascular Physiology

Higher Potency (EC50) of Vasonatrin Peptide (VNP) for Venodilation Compared to ANP

When comparing the median effective concentration (EC50) required for vasorelaxation, Vasonatrin Peptide (VNP) is markedly more potent on the celiac vein than ANP. The EC50 for VNP is approximately 76-fold lower than that of ANP, indicating a much higher sensitivity of venous tissue to VNP [1].

Venodilation Potency Cardiovascular Pharmacology

Preserved Vasorelaxing Potency of Vasonatrin Peptide (VNP) in Spontaneously Hypertensive Rats (SHR) Where CNP Activity is Impaired

In a comparative study using aortic rings from spontaneously hypertensive rats (SHR), a model of hypertension, the vasorelaxing potency of Vasonatrin Peptide (VNP) was fully preserved. In contrast, the actions of its parent peptide, CNP, were markedly impaired [1].

Hypertension Vascular Dysfunction Therapeutic Research

Unique Dual-Receptor Activation with 11-Fold Preference for NPRB Over NPRA

Unlike its parent peptides, Vasonatrin Peptide (VNP) acts as a dual agonist, stimulating both NPRA and NPRB. A direct comparison in HEK-293 cells expressing human receptors revealed a strong preference for NPRB, where VNP-stimulated cGMP production was 11-fold higher than that in NPRA-expressing cells [1]. This unique profile distinguishes it from ANP/BNP (NPRA-selective) and CNP (NPRB-selective).

Receptor Pharmacology Signal Transduction cGMP Signaling

Divergent Regulation of Adiponectin and IL-6 in Adipocytes by Vasonatrin Peptide (VNP)

In differentiated 3T3-L1 adipocytes, treatment with Vasonatrin Peptide (VNP) results in a divergent regulation of key adipokines: it markedly enhances the mRNA expression and protein secretion of the insulin-sensitizing adiponectin, while simultaneously suppressing the production of the pro-inflammatory cytokine interleukin-6 (IL-6) [1]. This dual regulatory effect distinguishes VNP's metabolic actions from its parent peptides.

Metabolic Research Adipokine Regulation Inflammation

Enhanced Stability and Solubility of Vasonatrin Peptide (VNP) Trifluoroacetate Salt Form

The trifluoroacetate (TFA) salt form of Vasonatrin Peptide (VNP) is specifically noted to enhance water solubility and stability compared to its free base form . This formulation characteristic is critical for ensuring reproducible and reliable results in experimental settings requiring aqueous solutions for in vitro or in vivo administration.

Peptide Chemistry Formulation Science Reagent Stability

Vasonatrin Peptide (VNP) Trifluoroacetate: Optimal Application Scenarios for Cardiovascular and Metabolic Research


Investigating Venous Function and Capacitance in Health and Disease

VNP TFA is the reagent of choice for experiments requiring potent and efficacious venodilation. Evidence shows VNP induces 5.6-fold greater maximal relaxation of the celiac vein compared to ANP, with an EC50 that is ~76-fold lower [1]. This unique profile makes it ideal for studies on preload reduction, venous return, and mechanisms of venodilation where ANP and CNP are either weak or inactive [2].

Studying cGMP-Mediated Signaling with a Unique Dual-Receptor Agonist

For research aimed at dissecting compartmentalized cGMP signaling downstream of NPRA and NPRB, VNP TFA provides an indispensable tool. Its ability to activate both receptors, with a quantifiable 11-fold preference for NPRB in stimulating cGMP production [3], allows researchers to study the functional consequences of co-activating both pathways, a property not shared by the receptor-selective parent peptides ANP, BNP, or CNP [4].

Screening for Therapeutic Strategies in Hypertension and Vascular Dysfunction

VNP TFA is a superior probe for studying vascular function in pathological models like hypertension. Its vasorelaxing potency is preserved in aortic rings from spontaneously hypertensive rats (SHR), a setting where CNP activity is markedly impaired [5]. This makes it an excellent positive control and tool for investigating bypass mechanisms and screening for compounds that can restore vascular function in disease states.

Elucidating Natriuretic Peptide Actions on Adipocyte Biology and Metabolism

In metabolic research, VNP TFA serves as a unique molecular probe to study the NPR/cGMP/PKG pathway's role in adipokine regulation. Its ability to simultaneously enhance adiponectin and suppress IL-6 production in adipocytes [6] provides a specific and potent tool for investigating the cross-talk between natriuretic peptide signaling and adipose tissue function, offering a distinct profile not fully captured by ANP or CNP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vasonatrin Peptide (VNP) Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.